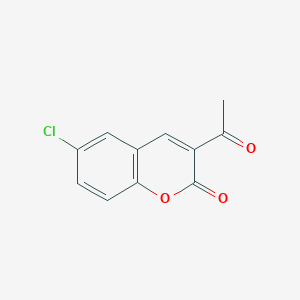

3-acetyl-6-chloro-2H-chromen-2-one

Description

General Context of Coumarin (B35378) Chemistry and Biological Significance

Coumarins are a large class of naturally occurring compounds characterized by a benzopyrone structure. numberanalytics.comjapsonline.com They are found in numerous plants, fungi, and bacteria. nih.govresearchgate.net The unique structure of coumarins allows them to interact with various enzymes and receptors in living organisms, leading to a wide array of biological activities. researchgate.netfrontiersin.org These properties have made coumarins and their derivatives a focal point in medicinal chemistry for their potential therapeutic applications. frontiersin.org

Historically, coumarins have been recognized for their diverse pharmacological effects, including:

Anticoagulant activity: Warfarin, a well-known anticoagulant, is a coumarin derivative. frontiersin.org

Anti-inflammatory properties: Certain coumarin derivatives have shown potential in treating inflammatory conditions. japsonline.comfrontiersin.org

Antimicrobial and antifungal activities: Coumarins play a role in plant defense mechanisms against pathogens and have been investigated for their potential as antimicrobial and antifungal agents. numberanalytics.comfrontiersin.orgnih.gov

Antiviral effects: Some coumarins exhibit antiviral activity against various viruses. nih.gov

Anticancer properties: Research has indicated that some coumarins possess antitumor activity. japsonline.comfrontiersin.org

Antioxidant capabilities: Many coumarins have demonstrated antioxidant properties. frontiersin.org

The versatility of the coumarin scaffold, its low molecular weight, and the relative ease of its chemical modification make it an attractive starting point for the design of new biologically active compounds. nih.gov

Specific Relevance of 3-Acetyl-6-chloro-2H-chromen-2-one within the Substituted Chromenone Class

This compound belongs to the substituted chromenone class, a group of compounds that has garnered significant attention for their biological activities. researchgate.net The core structure is a chromen-2-one (also known as coumarin) ring, which is substituted at the 3-position with an acetyl group and at the 6-position with a chlorine atom. researchgate.netnih.gov

The presence and position of substituents on the coumarin ring are crucial in determining the compound's biological and physicochemical properties. frontiersin.org The acetyl group at the 3-position and the halogen (chlorine) at the 6-position are key features of this compound that influence its reactivity and potential biological effects. hec.gov.pkarkajainuniversity.ac.in

Studies on related halogenated coumarins have suggested that the presence of a halogen atom can significantly impact antibacterial activity. arkajainuniversity.ac.in Specifically, chloro-substituted coumarin derivatives have shown notable inhibitory effects against various bacterial strains. arkajainuniversity.ac.in The acetyl group, on the other hand, can serve as a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of related compounds with potentially enhanced biological activities.

Current Research Landscape and Identified Knowledge Gaps for Halogenated Acetylchromenones

The current research landscape for halogenated acetylchromenones, including this compound, is focused on synthesis, structural characterization, and the exploration of their biological potential, particularly as antimicrobial agents. dut.ac.zamdpi.comsemanticscholar.org The synthesis of this compound has been reported, with a melting point of 206-208 °C. hec.gov.pk

While research has demonstrated the antimicrobial and antifungal potential of various coumarin derivatives, there is a need for more extensive studies on the specific activity of this compound against a broader range of pathogens. mdpi.comekb.eg For instance, while some studies have evaluated its antifungal activity against specific fungi like Alternaria solani and Fusarium oxysporum, more comprehensive screening is required. ekb.eg

Furthermore, a significant knowledge gap exists regarding the precise mechanism of action by which halogenated acetylchromenones exert their biological effects. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies, which correlate the chemical structure of these compounds with their biological activity, are also an area that requires further investigation to optimize their therapeutic potential. nih.gov While the crystal structure of this compound has been determined, further computational and experimental studies are needed to fully understand its interactions with biological targets. researchgate.netgrowkudos.com

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-6-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMAEQZQRVDKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291109 | |

| Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53653-66-0 | |

| Record name | 3-Acetyl-6-chlorocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53653-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053653660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Acetyl 6 Chloro 2h Chromen 2 One and Analogues

Established Synthetic Routes to the 2H-Chromen-2-one Scaffold

The construction of the fundamental 2H-chromen-2-one ring system can be achieved through several classic and contemporary synthetic methodologies.

Pechmann Condensation and Related Cyclization Reactions

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netderpharmachemica.comiiste.org For the synthesis of 3-acetyl-6-chloro-2H-chromen-2-one, 4-chlorophenol (B41353) would be reacted with an appropriate β-ketoester. Various acid catalysts, such as sulfuric acid, phosphorus pentoxide, and aluminum chloride, have been traditionally employed to facilitate this condensation. researchgate.net However, these catalysts are often required in large amounts and can lead to environmental concerns. researchgate.net

Modern variations of the Pechmann reaction focus on the use of milder and more environmentally friendly catalysts. For instance, Lewis acidic chloroaluminate ionic liquids have been shown to be effective, acting as both solvent and catalyst, and significantly reducing reaction times. researchgate.net Another approach utilizes sulfamic acid as a Brønsted acid catalyst under solvent-free conditions, offering good to excellent yields. arkat-usa.org Heterogeneous catalysts, such as antimony chloride immobilized on neutral alumina, have also been successfully used. derpharmachemica.com

The general mechanism of the Pechmann condensation is believed to start with an electrophilic aromatic substitution, followed by dehydration and intramolecular transesterification to form the coumarin ring. arkat-usa.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green and efficient alternative to conventional heating methods. derpharmachemica.comeurekaselect.comnih.gov This technology has been successfully applied to the synthesis of coumarin derivatives, including those accessible through the Pechmann condensation. derpharmachemica.comeurekaselect.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. nih.govscialert.net

For example, the synthesis of 3-acetyl-2H-chromen-2-one from salicylaldehyde (B1680747) and ethyl acetoacetate (B1235776) can be achieved in just one minute under microwave irradiation at 400 W. scialert.net Similarly, the Pechmann condensation of various phenols and β-ketoesters has been efficiently carried out using catalysts like fly ash or FeF3 under microwave conditions. derpharmachemica.comnih.gov These methods are often performed under solvent-free conditions, further enhancing their green credentials. derpharmachemica.comnih.gov The Claisen-Schmidt condensation to form chalcone (B49325) derivatives from 3-acetylcoumarin (B160212) can also be accelerated using microwave irradiation in the presence of a green solvent like PEG-600. scispace.com

| Reaction | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Pechmann Condensation | Fly Ash, Microwave (300W) | Seconds to Minutes | High | derpharmachemica.com |

| Pechmann Condensation | FeF3, Microwave (450W), Solvent-free | Short | Good | nih.gov |

| 3-acetyl-2H-chromen-2-one Synthesis | Piperidine, Microwave (400W) | 1 min | - | scialert.net |

| Claisen-Schmidt Condensation | NaOH, PEG-600, Microwave (300W) | 3-5 min | 87.5% | scispace.com |

Catalytic Approaches (e.g., Organometallic, Metal-Free Methods)

Beyond the classical acid-catalyzed methods, a range of modern catalytic systems, including both organometallic and metal-free approaches, have been developed for coumarin synthesis. nih.govnih.gov These methods often offer improved selectivity, milder reaction conditions, and broader substrate scope.

Palladium-catalyzed reactions, such as the oxidative Heck coupling of coumarins with arylboronic acids, provide a direct route to 4-arylcoumarins. organic-chemistry.org Rhodium-catalyzed C-H bond activation of phenolic acetates with acrylates also yields coumarin derivatives with excellent regioselectivity. organic-chemistry.org More recently, visible-light-driven copper-catalyzed aerobic oxidative cascade cyclization reactions have been developed for the synthesis of 3-aromatic coumarins at room temperature. nih.gov

Metal-free catalytic systems are also gaining prominence. nih.gov For instance, the regioselective arylation of coumarins with phenylhydrazine (B124118) or phenylboronic acid can be achieved under transition metal-free conditions. nih.gov Organocatalysts have also been employed in coumarin synthesis. nih.gov The development of these catalytic methods continues to expand the toolkit available to synthetic chemists for accessing diverse coumarin structures.

Functionalization and Derivatization Strategies for this compound and its Core Analogues

The 3-acetyl group and the chloro-substituent on the benzene (B151609) ring of this compound serve as versatile handles for further chemical modifications, allowing for the introduction of a wide range of functional groups and heterocyclic moieties.

Introduction of Heterocyclic Moieties (e.g., pyrazoles, thiazoles, thiadiazoles, pyridines, naphthyridines)

The acetyl group at the C-3 position of the coumarin ring is a particularly useful site for derivatization. It can readily undergo condensation reactions with various binucleophiles to construct a diverse array of heterocyclic systems.

Pyrazoles: Pyrazole (B372694) derivatives of coumarins can be synthesized by reacting 3-acetylcoumarins with hydrazines. For instance, the reaction of 3-acetylcoumarin with 4-hydrazinobenzoic acid forms the corresponding hydrazone, which can then be cyclized to a pyrazole derivative. nih.govnih.gov The Knorr pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound (which can be derived from 3-acetylcoumarin) with a hydrazine, is a common method for preparing pyrazoles. youtube.com

Thiazoles: Thiazole-containing coumarins can be prepared through the Hantzsch thiazole (B1198619) synthesis. nih.govmdpi.com This typically involves the reaction of a 3-(bromoacetyl)coumarin (B1271225) with a thioamide or thiourea. nih.govmdpi.comresearchgate.net For example, 3-acetyl-6-bromo-2H-chromen-2-one can be brominated to give the corresponding 3-(bromoacetyl) derivative, which is then reacted with thioacetamide (B46855) to form the thiazole-substituted coumarin. nih.gov

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from 3-acetylcoumarin through multi-step sequences. One approach involves the reaction of 3-acetylcoumarin with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized. frontiersin.orgresearchgate.net Three-component reactions involving 3-acetylcoumarin, a hydrazonoyl halide, and methyl hydrazinecarbodithioate can also yield 1,3,4-thiadiazole derivatives. frontiersin.org

Pyridines and Naphthyridines: The acetyl group of 3-acetylcoumarin can participate in multicomponent reactions to form substituted pyridines. jst.go.jp For instance, reaction with an aldehyde and an active methylene (B1212753) compound in the presence of a base can lead to the formation of a pyridine (B92270) ring fused or attached to the coumarin scaffold. The synthesis of coumarin-imidazo[1,2-a]pyrimidine derivatives has been achieved through the reaction of 3-(bromoacetyl)coumarin with 2-aminopyrimidine (B69317) derivatives under microwave irradiation. nih.govrsc.org Similarly, reaction with 2-amino-1,8-naphthyridines can lead to the formation of naphthyridine-fused systems. nih.gov

| Heterocycle | Starting Material | Key Reagent(s) | Reference |

| Pyrazole | 3-Acetylcoumarin | Hydrazine | nih.govnih.gov |

| Thiazole | 3-(Bromoacetyl)coumarin | Thioamide/Thiourea | nih.govmdpi.com |

| 1,3,4-Thiadiazole | 3-Acetylcoumarin | Thiosemicarbazide | frontiersin.org |

| Pyridine | 3-Acetylcoumarin | Aldehyde, Active Methylene Compound | jst.go.jp |

| Imidazo[1,2-a]pyrimidine (B1208166) | 3-(Bromoacetyl)coumarin | 2-Aminopyrimidine | nih.govrsc.org |

Carbon-Carbon and Carbon-Oxygen Bond Formation Reactions (e.g., Arylation via Aryliodonium Salts)

Beyond the formation of heterocyclic rings, the coumarin scaffold can undergo various carbon-carbon and carbon-oxygen bond-forming reactions to introduce new substituents.

A notable example of a C-C bond-forming reaction is the arylation of coumarins. While palladium-catalyzed cross-coupling reactions are common for this purpose, metal-free methods are also being explored. nih.gov

Carbon-oxygen bond formation can be achieved through reactions at hydroxylated coumarin derivatives. For example, a 4-hydroxycoumarin (B602359) can be reacted with ethyl bromoacetate (B1195939) to form an ether linkage, which can be further derivatized. nih.govconnectjournals.com

The development of novel synthetic methodologies continues to expand the possibilities for the derivatization of the this compound core, paving the way for the creation of new molecules with tailored properties.

Condensation Reactions for Schiff Bases and Hydrazones

The acetyl group at the C-3 position of the coumarin ring in this compound is a versatile chemical handle for the synthesis of various derivatives, primarily through condensation reactions. These reactions typically involve the carbonyl carbon of the acetyl group reacting with primary amino groups of hydrazines, hydrazides, or aromatic amines to form hydrazones and Schiff bases, respectively. These derivatives are of significant interest due to their presence in many biologically active compounds.

The formation of hydrazones from 3-acetylcoumarin derivatives can be achieved through straightforward condensation with hydrazine-containing compounds. A notable example involves the reaction of 6-substituted 3-acetylcoumarins with 3-hydrazinoquinoxalin-2(1H)-one. Specifically, this compound is reacted with 3-hydrazinoquinoxalin-2(1H)-one in a solvent like dimethylformamide (DMF) under reflux conditions to yield the corresponding hydrazone, 3-{2-[1-(6-Chloro-2-oxo-2H-chromen-3-yl)ethylidene] hydrazinyl}quinoxalin-2(1H)-one. scialert.net

The efficiency of these condensation reactions can be significantly influenced by the synthetic methodology employed. Comparative studies have shown that microwave-assisted synthesis offers considerable advantages over conventional heating methods. For the synthesis of both Schiff bases and hydrazones from 3-acetylcoumarins, microwave irradiation has been demonstrated to produce higher yields in substantially shorter reaction times. scialert.net For instance, the synthesis of hydrazones from 6-substituted 3-acetylcoumarins, which required 3 hours of refluxing using conventional heating, could be completed with higher efficiency under microwave conditions. scialert.net

Similarly, Schiff bases are synthesized by the condensation of the acetyl group with various aniline (B41778) derivatives or other primary amines. scialert.netjocpr.com The general procedure involves refluxing an ethanolic solution of the 3-acetylcoumarin derivative and the respective amine, often with an acid catalyst, to drive the formation of the imine (>C=N-) linkage characteristic of Schiff bases. jocpr.comnih.gov

Detailed below are examples of hydrazone derivatives synthesized from this compound and its analogues.

Table 1: Synthesis of Hydrazone Derivatives from 6-Substituted 3-Acetylcoumarins

| Starting Coumarin | Reagent | Product | Synthesis Method | Reaction Time | Reference |

|---|---|---|---|---|---|

| 3-Acetylcoumarin | 3-Hydrazinoquinoxalin-2(1H)-one | 3-{2-[1-(2-Oxo-2H-chromen-3-yl)ethylidene] hydrazinyl}quinoxalin-2(1H)-one | Conventional (Reflux) | 3 h | scialert.net |

| 6-Chloro-3-acetylcoumarin | 3-Hydrazinoquinoxalin-2(1H)-one | 3-{2-[1-(6-Chloro-2-oxo-2H-chromen-3-yl)ethylidene] hydrazinyl}quinoxalin-2(1H)-one | Conventional (Reflux) | 3 h | scialert.net |

| 3-Acetylcoumarin | Aniline Derivatives | Schiff Bases 2-9 | Microwave/Conventional | - | scialert.net |

Late-Stage Chemical Modifications and Diversification

The this compound scaffold serves as a valuable starting point for late-stage chemical modifications, enabling the synthesis of a diverse array of complex heterocyclic systems. The reactivity of the acetyl group and the potential for reactions on the coumarin core allow for significant molecular diversification. Analogues such as 3-acetyl-6-bromo-2H-chromen-2-one have been extensively used to demonstrate these transformations, and the principles are directly applicable to the 6-chloro derivative. mdpi.comnih.govresearchgate.net

One key strategy for diversification involves converting the acetyl group into other reactive functional groups. For example, treatment of the analogous 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in boiling xylene yields a β-enaminone, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. This enaminone is a versatile intermediate that can react with various nucleophiles to construct new heterocyclic rings fused to or substituted on the coumarin backbone. mdpi.comresearchgate.net

Another important transformation is the reaction of the acetylcoumarin with reagents like methyl hydrazinecarbodithioate. This reaction, performed at room temperature in a solvent such as 2-propanol, converts the acetyl group into a methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate moiety. This derivative, in turn, is a precursor for synthesizing various sulfur-containing heterocycles like thiadiazoles. mdpi.comresearchgate.net

These intermediates can then undergo cyclization and condensation reactions with a range of compounds to build more complex structures. For instance, the carbothioamide and carbodithioate derivatives of 3-acetyl-6-bromo-coumarin have been reacted with hydrazonoyl chlorides and hydroximoyl chlorides to synthesize thiazoles and 1,3,4-thiadiazoles. mdpi.comnih.govresearchgate.net These late-stage modifications highlight the utility of the 3-acetylcoumarin core as a platform for generating libraries of diverse compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Table 2: Examples of Late-Stage Diversification of 3-Acetyl-6-bromo-2H-chromen-2-one

| Starting Material | Reagent | Intermediate/Product | Application | Reference |

|---|---|---|---|---|

| 3-Acetyl-6-bromo-2H-chromen-2-one | N,N-Dimethylformamide-dimethylacetal (DMF-DMA) | 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Synthesis of pyrazolo[1,5-a]pyrimidine (B1248293), tetrazolo[1,5-a]pyrimidine, and imidazo[1,2-a]pyrimidine derivatives | mdpi.comresearchgate.net |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Methyl hydrazinecarbodithioate | Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate | Synthesis of 1,3,4-thiadiazoles and thiazoles | mdpi.comresearchgate.net |

| 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide | Hydrazonoyl Chlorides | 1,3,4-Thiadiazole derivatives | Synthesis of novel heterocycles | mdpi.com |

Crystallographic Analysis and Intermolecular Interactions of 3 Acetyl 6 Chloro 2h Chromen 2 One

Molecular Conformation and Planarity of the 2H-Chromen-2-one System

The core of 3-acetyl-6-chloro-2H-chromen-2-one is the coumarin (B35378) system, which is noted to be planar. researchgate.net This planarity is a characteristic feature of the fused ring system of coumarin and its derivatives. However, the acetyl group attached at the 3-position introduces a slight deviation from complete planarity.

Crystallographic studies have determined that the coumarin ring system and the acetyl group are not perfectly coplanar. researchgate.net Instead, they form a dihedral angle of 6.6 (1)°. researchgate.net This slight twist is a notable feature of the molecule's conformation. In a related compound, 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one, the benzopyran ring system is also essentially planar, with a maximum deviation of 0.036 (2) Å for the oxygen atom. nih.govresearchgate.net In this bromo- and chloro-substituted derivative, the chlorine and bromine atoms are displaced from the mean plane of the ring system by -0.0526 (8) and 0.6698 (3) Å, respectively. nih.govresearchgate.net

Intra- and Intermolecular Hydrogen Bonding Networks (C-H⋯O Interactions)

The crystal structure of this compound is significantly stabilized by a network of intermolecular C-H⋯O hydrogen bonds. researchgate.net These weak hydrogen bonds play a crucial role in the formation of the crystal lattice.

Specifically, these C-H⋯O interactions lead to the formation of dimers, which in turn generate rings that can be described by graph sets R(10), R(14), and R(12). researchgate.net These interactions create planar sheets of molecules that are parallel to the bc plane of the crystal. researchgate.net In a similar compound, 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one, pairs of bifurcated –(C—H)2···O hydrogen bonds also form inversion dimers. nih.gov

Detailed analysis of the C-H⋯O interactions reveals the following geometric parameters:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H···O | - | - | - | - |

Data for this specific compound's C-H···O interactions was not fully available in the provided search results. The table is a template for where such data would be presented.

Aromatic π-π Stacking Interactions in the Solid State

In addition to hydrogen bonding, the solid-state structure of this compound is further stabilized by aromatic π-π stacking interactions. researchgate.net These interactions occur between the electron-rich aromatic rings of adjacent molecules and are a common feature in the crystal packing of planar aromatic compounds. mdpi.com

The presence of these stacking interactions helps to create a well-ordered, three-dimensional crystal lattice.

Halogen Bonding and Other Non-Covalent Interactions (e.g., Cl⋯O Contacts)

Beyond hydrogen bonding and π-π stacking, other non-covalent interactions, such as halogen bonding, can also influence the crystal packing of halogenated organic molecules. In the case of this compound, a short contact between the chlorine atom and an oxygen atom of a neighboring molecule has been observed.

Specifically, a Cl1⋯O2 contact with a distance of 3.273 (2) Å is present in the crystal structure. researchgate.net This distance is within the sum of the van der Waals radii of chlorine and oxygen, suggesting a significant interaction. This type of interaction, where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic atom like oxygen, is characteristic of halogen bonding. rsc.org

Biological Activities and Pharmacological Potential of 3 Acetyl 6 Chloro 2h Chromen 2 One and Its Derivatives

Antimicrobial Efficacy

The antimicrobial potential of 3-acetyl-6-chloro-2H-chromen-2-one derivatives has been investigated against various pathogenic bacteria and fungi. These studies highlight the influence of specific structural modifications on the antimicrobial spectrum and potency.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

Derivatives of this compound have demonstrated notable antibacterial properties. Specifically, pyrimidine (B1678525) derivatives synthesized from this parent compound have shown significant activity. elixirpublishers.com Studies reveal that certain morpholino and piperidinyl methylamino pyrimidine derivatives of 6-chloro-2H-chromen-2-one are effective against Pseudomonas aeruginosa and Staphylococcus aureus. elixirpublishers.comelixirpublishers.com The activity of these compounds is concentration-dependent, with significant inhibition observed at concentrations of 25, 50, 100, and 200 mcg/ml. elixirpublishers.comelixirpublishers.com

In a broader study of halogenated coumarins, a related compound, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one, also exhibited moderate inhibitory action against bacteria such as Bacillus cereus and Micrococcus luteus. researchgate.net The minimum inhibitory concentration (MIC) for some of these related halogenated coumarins was found to be 0.75 mg/ml against specific bacterial strains. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Derivative | Test Organism | Activity Level |

|---|---|---|

| Morpholinomethylamino pyrimidine derivative | P. aeruginosa, S. aureus | Significant elixirpublishers.comelixirpublishers.com |

| Piperidinylmethylamino pyrimidine derivative | P. aeruginosa, S. aureus | Significant elixirpublishers.comelixirpublishers.com |

Antifungal Investigations

The antifungal activity of this compound derivatives has also been a subject of investigation. Pyrimidine derivatives have been particularly noteworthy. elixirpublishers.comelixirpublishers.com Certain synthesized compounds from this family, including morpholino and piperidinyl derivatives, displayed significant antifungal activity against Candida albicans and Aspergillus niger, which was comparable to the standard drug, fluconazole. elixirpublishers.com

Antioxidant Capabilities and Free Radical Scavenging

The antioxidant potential of coumarin (B35378) derivatives is a well-documented area of research. Studies on halogenated coumarins have provided insights into the structure-activity relationship for free radical scavenging. The this compound scaffold has been a key component in these investigations.

Research indicates that the substituent at the C3 position of the coumarin ring plays a crucial role in its antioxidant capacity. For instance, the compound 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one demonstrated potent antioxidant activity, with an 85% inhibition in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical assay. researchgate.net Conversely, the absence of the bromoacetyl group at the C3 position, as in the case of this compound, resulted in a considerable reduction in antioxidant activity. dut.ac.za This suggests that the nature of the acetyl substituent is a key determinant of the molecule's ability to scavenge free radicals.

Table 2: Antioxidant Activity of Halogenated Coumarin Derivatives

| Compound | Assay | Antioxidant Activity (% Inhibition) |

|---|---|---|

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | DPPH | 85% researchgate.net |

| 3-acetyl-6-bromo-2H-chromen-2-one | DPPH | 56% researchgate.net |

Antiproliferative and Antitumor Activities

The investigation into the anticancer potential of this compound has primarily focused on its derivatives and their effects on various cancer cell lines.

In vitro Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, MCF-7)

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against human cancer cells. Specifically, semicarbazone and thiosemicarbazone derivatives have been used as ligands in the synthesis of organometallic ruthenium(II) complexes. researchgate.netresearchgate.net These newly synthesized metal complexes have been tested for their in vitro antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. researchgate.net The coordination of the coumarin-based ligands to the metal center is suggested to potentially enhance the pharmacological activity of the resulting complexes. researchgate.net

Inhibition of Key Enzymes in Cell Proliferation (e.g., Taq DNA Polymerase, Top2)

At present, there is a lack of specific research findings in the available scientific literature concerning the direct inhibitory effects of this compound or its immediate derivatives on key enzymes involved in cell proliferation such as Taq DNA Polymerase or Topoisomerase II.

Enzyme Modulation and Inhibition

Derivatives of this compound have demonstrated notable capabilities as modulators and inhibitors of various enzymes, highlighting their therapeutic potential in several disease areas.

Certain derivatives of this compound have been identified as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. nih.govmdpi.comresearchgate.net These isoforms are membrane-bound and play a crucial role in the pH regulation of solid tumors, contributing to cancer cell survival and proliferation. nih.govmdpi.com

The inhibition of hCA IX and XII is an attractive strategy in cancer therapy. mdpi.com Studies have shown that coumarin-based derivatives, including those structurally related to this compound, exhibit selective inhibition of these tumor-associated isoforms over the more ubiquitous hCA I and II, which are considered off-target. nih.govmdpi.com This selectivity is a key factor in developing targeted cancer treatments with potentially fewer side effects. The mechanism of inhibition by coumarins involves the hydrolysis of their lactone ring by the esterase activity of the carbonic anhydrase, leading to a derivative that blocks the active site. mdpi.com

Research has focused on synthesizing and evaluating various coumarin derivatives for their inhibitory activity. For instance, a series of methyl-2-[4-methyl-2-oxo-7-(2-oxo-2-arylethoxyi)-8-propylchromen-3-yl]acetate and 2-(5-methyl-7-oxo-3-aryl-9-propyl-7H-furo[3,2-g]chromen-6-yl)acetic acid derivatives were synthesized and all were found to be submicromolar inhibitors of hCA IX and XII, while showing no activity against hCA I and II. nih.gov Similarly, newly synthesized 7-hydroxycoumarinamides demonstrated selective inhibition of hCA IX and XII. mdpi.com

| Compound Type | Target Isoforms | Off-Target Isoforms | Significance |

| Coumarin Derivatives | hCA IX, hCA XII | hCA I, hCA II | Selective inhibition of tumor-associated isoforms. nih.govmdpi.com |

| 7-Hydroxycoumarinamides | hCA IX, hCA XII | hCA I, hCA II | Potential for targeted cancer therapy. mdpi.com |

The management of post-prandial hyperglycemia is a key strategy in controlling type 2 diabetes mellitus. nih.govnih.gov This can be achieved by inhibiting carbohydrate-digesting enzymes such as α-glucosidase and α-amylase. nih.govnih.gov Derivatives of this compound have been investigated as potential dual inhibitors of these enzymes. nih.gov

α-Amylase, found in the pancreas and released into the small intestine, breaks down complex carbohydrates into oligosaccharides. nih.govnih.gov α-Glucosidase, located in the small intestine's epithelial cells, then hydrolyzes these oligosaccharides into monosaccharides like glucose, which are absorbed into the bloodstream. nih.gov By inhibiting both of these enzymes, the rate of glucose absorption can be delayed, thus helping to manage blood sugar levels. nih.gov

Computational studies have been employed to screen libraries of coumarin derivatives for their potential as dual inhibitors. nih.gov These in silico methods, such as molecular docking and molecular dynamics simulations, help in identifying compounds with high binding affinities to the active sites of both α-glucosidase and α-amylase. nih.govnih.gov For example, a study investigating 80 novel coumarin derivatives identified a specific derivative, CD-59, as a potential dual inhibitor based on its predicted binding energy and interactions with both enzymes. nih.gov

| Enzyme | Location | Function | Inhibition Effect |

| α-Amylase | Pancreas, Small Intestine | Breaks down complex carbohydrates. nih.govnih.gov | Delays carbohydrate digestion. |

| α-Glucosidase | Small Intestine | Hydrolyzes oligosaccharides to glucose. nih.gov | Reduces glucose absorption. |

The therapeutic potential of this compound derivatives extends beyond carbonic anhydrases and glycosidases. For instance, a derivative, (Z)-methyl 2-((Z)-2-((E)-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene) hydrazono)-4-oxothiazolidin-5-ylidene)acetate, has been synthesized and investigated for its potential biological activities, including anti-HIV properties. uclan.ac.uk The core structure of coumarin and its derivatives has been a scaffold for developing compounds with a wide range of enzyme inhibitory actions.

Antiviral Properties

Research into the antiviral properties of coumarin derivatives has shown promise. Specifically, derivatives of this compound have been synthesized and evaluated for their activity against viruses such as HIV. uclan.ac.uk The thiazolidinone derivatives of this compound, for example, have been a focus of such research, indicating the versatility of this chemical scaffold in developing new antiviral agents. uclan.ac.uk

Insecticidal and Repellent Properties

The search for effective and environmentally safer insecticides has led to the investigation of plant-derived compounds and their synthetic analogues. europeanreview.org

Mosquitoes are vectors for numerous diseases affecting millions worldwide. europeanreview.orgmdpi.com The control of mosquito populations, particularly at the larval stage, is a crucial strategy in preventing disease transmission. europeanreview.org While direct studies on the larvicidal effects of this compound are not extensively documented in the provided context, the broader class of coumarins and related phytochemicals has shown significant larvicidal activity against important mosquito vectors like Anopheles subpictus and Culex tritaeniorhynchus. europeanreview.orgmdpi.com The use of such compounds offers a potential alternative to synthetic insecticides, which can have adverse environmental impacts. europeanreview.org

Repellent Efficacy Studies

The investigation into the repellent properties of this compound and its derivatives is a niche area of study, with limited direct research available. However, a significant study on the antimosquito properties of a series of halogenated coumarins, which include structurally similar analogues, provides valuable insights into the potential repellent efficacy.

A study evaluated several 3-mono/dibromoacetyl- and 6-halogenated coumarin analogues for their larvicidal, adulticidal, and repellent effects against Anopheles arabiensis, a primary vector for malaria in Africa. nih.gov In the repellent assays, the researchers observed that repellent properties could not be definitively established for the tested compounds. nih.govnih.gov

Interestingly, while the compounds did not demonstrate clear repellency, they exhibited a notable knockdown effect on adult mosquitoes. nih.govnih.gov Within a two-minute exposure period, several of the coumarin analogues induced a rapid, albeit reversible, knockdown of the mosquitoes. nih.govnih.gov Twenty-four hours after the initial exposure, all the affected mosquitoes had recovered. nih.govnih.gov The few mosquitoes that were not knocked down did not attempt to bite. nih.gov

The table below summarizes the knockdown effect of various coumarin derivatives tested in the study.

| Compound | Knockdown Percentage within 2 minutes |

|---|---|

| CMRN 1 | ~100% |

| CMRN 2 | ~100% |

| CMRN 3 | Not specified as most potent |

| CMRN 4 | Not specified as most potent |

| CMRN 5 | ~100% |

| CMRN 6 | ~100% |

| 6,7-dimethoxy coumarin | ~100% |

| Scopoletin | ~100% |

Data sourced from a study on halogenated coumarins and their antimosquito properties. nih.gov

Structure Activity Relationship Sar Studies for 3 Acetyl 6 Chloro 2h Chromen 2 One Derivatives

Influence of Substituent Type, Number, and Position on Biological Efficacy

The biological activity of 3-acetyl-6-chloro-2H-chromen-2-one derivatives is profoundly influenced by the nature, quantity, and placement of various substituents on the coumarin (B35378) core. The presence of a chlorine atom at the C-6 position is a key feature that modulates the electronic properties and lipophilicity of the entire molecule, which in turn affects its interaction with biological targets.

Correlations between Structural Modifications and Specific Enzyme Inhibitory Potency

Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in disease. The structural features of these derivatives are critical for their inhibitory potency and selectivity.

One area of investigation has been the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. Studies on related chlorinated coumarins have shown that O-substituted derivatives can exhibit significant inhibitory activity against these enzymes. For instance, a series of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one derivatives demonstrated potent inhibition of both AChE and BChE, highlighting the importance of the substitution pattern on the coumarin scaffold for this activity. nih.gov

While specific data for a series of this compound derivatives is limited in the public domain, the general principles suggest that modifications of the acetyl group at the C-3 position to include different heterocyclic or aromatic moieties could significantly impact enzyme inhibitory activity. The size, shape, and electronic nature of these appended groups would determine the binding affinity to the active site of the target enzyme.

Impact of Functional Group Modifications on Antiproliferative Profiles

The antiproliferative activity of coumarin derivatives is a major area of research, and modifications to the this compound scaffold have been explored to develop potent anticancer agents. The introduction of various functional groups can influence the cytotoxicity of these compounds against different cancer cell lines.

Similarly, research on other chlorinated coumarin derivatives has demonstrated the importance of specific substitutions. For example, a study on 4-(chloromethyl)-coumarin derivatives revealed that a 7,8-dihydroxy substituted compound was the most promising against HCT-116 tumor cells with an IC50 value of 8.47 µM. nih.govacs.org This underscores the significant role that the position and nature of substituents on the benzene (B151609) ring of the coumarin play in modulating anticancer activity.

Table 1: Antiproliferative Activity of Selected 6-Bromo-Coumarin Derivatives

| Compound ID | Heterocyclic Moiety | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | Pyrazolo[1,5-a]pyrimidine (B1248293) | HEPG2-1 | 2.70 ± 0.28 | mdpi.comresearchgate.net |

| 23g | Thiazole (B1198619) | HEPG2-1 | 3.50 ± 0.23 | mdpi.comresearchgate.net |

| 18a | 1,3,4-Thiadiazole (B1197879) | HEPG2-1 | 4.90 ± 0.69 | mdpi.comresearchgate.net |

Note: The data presented in this table is for 6-bromo-coumarin derivatives, as specific data for a series of this compound derivatives was not available in the reviewed literature. These findings on the bromo-analogues may offer insights into the potential of similarly modified chloro-derivatives.

Electronic and Steric Effects on Antioxidant Activity

The antioxidant potential of coumarin derivatives is another area of active investigation. The electronic and steric properties of substituents on the this compound scaffold are expected to play a crucial role in their ability to scavenge free radicals and mitigate oxidative stress.

The chlorine atom at the C-6 position, being an electron-withdrawing group, influences the electron density distribution of the coumarin ring system. Studies on other chlorinated chromanol derivatives have shown that the position of chlorine substitution significantly impacts radical scavenging activity. nih.gov Chlorine atoms positioned ortho to a phenolic hydroxyl group can stabilize the resulting radical through the electron-donating resonance effect, thus retaining or enhancing antioxidant activity. nih.gov Conversely, a chlorine atom meta to the hydroxyl group can decrease activity due to its electron-withdrawing inductive effect. nih.gov

While specific studies detailing the electronic and steric effects on the antioxidant activity of a series of this compound derivatives are scarce, it can be inferred that the introduction of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the benzene ring of the coumarin would likely enhance antioxidant capacity. The steric hindrance of bulky substituents could also influence the accessibility of the active sites for radical scavenging.

Mechanistic Insights into the Biological Action of 3 Acetyl 6 Chloro 2h Chromen 2 One Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

Derivatives of 3-acetyl-6-chloro-2H-chromen-2-one have been identified as potent inhibitors of several key enzymes. Research on chlorinated coumarins has demonstrated their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating these enzymes are significant molecular targets. nih.gov The binding mechanisms are closely tied to the structural characteristics of the coumarin (B35378) derivatives.

Furthermore, studies on the closely related 3-acetyl-6-bromo-2H-chromen-2-one have revealed its potential as an antiproliferative agent, with derivatives showing cytotoxic effects against liver carcinoma cell lines (HEPG2-1). nih.govmdpi.comresearchgate.netcapes.gov.br This suggests that molecular targets within cancer cells are also relevant for this compound. Other identified molecular targets for coumarin derivatives include carbonic anhydrase isoforms, particularly CA IX and CA XII, which are involved in tumor progression. tandfonline.comsemanticscholar.org The binding to these enzymes is often selective, highlighting the potential for targeted therapeutic action. The antiproliferative mechanisms can also involve interference with cell cycle progression and the inhibition of enzymes such as cytochrome P450. mdpi.com

Pathways of Enzyme Inhibition and Modulatory Actions

The inhibitory action of this compound derivatives extends to various enzymatic pathways. The inhibition of cholinesterases (AChE and BChE) and lipoxygenase is a key pathway through which these compounds exert their effects. nih.gov Structure-activity relationship studies are crucial in understanding how different substitutions on the coumarin ring influence the potency of enzyme inhibition. nih.gov

In the context of cancer, these derivatives modulate multiple pathways. They have been shown to act as inhibitors of carbonic anhydrase, which plays a role in the pH regulation of tumor microenvironments. semanticscholar.org The broader antiproliferative activities are linked to the modulation of several signaling pathways critical for cancer cell survival and proliferation, including:

Kinase inhibition frontiersin.org

Cell cycle arrest frontiersin.org

Inhibition of angiogenesis frontiersin.org

Inhibition of heat shock protein (HSP90) frontiersin.org

Biochemical Mechanisms of Antioxidant Activity

The antioxidant properties of coumarin derivatives are attributed to their ability to counteract reactive oxygen species (ROS) through various biochemical mechanisms. One proposed mechanism involves the transfer of electrons along the conjugated system of the molecule. eco-vector.com

The primary mechanisms of antioxidant action for phenolic compounds like coumarin derivatives include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This is often the favored pathway in non-polar solvents. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar media and involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical species. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): Some coumarin derivatives exhibit a mixed mechanism that begins with a fast single electron transfer, followed by a more gradual reaction phase. researchgate.net

The specific mechanism employed by a this compound derivative can be influenced by its structural features and the surrounding chemical environment.

Cellular and Molecular Responses to Antiproliferative Agents

The antiproliferative effects of this compound derivatives trigger specific cellular and molecular responses in cancer cells. A primary response is the induction of apoptosis, or programmed cell death, which has been observed in breast cancer cells treated with 3-acetylcoumarin (B160212). wikipedia.org

Studies on the analogous 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HEPG2-1), gastric (NUGC), colon (DLD1), nasopharyngeal (HONE1), and breast (MCF) cancer cells. nih.govcapes.gov.brmdpi.com The molecular responses underlying this cytotoxicity involve the modulation of pathways that control cell proliferation and survival. These include the inhibition of kinases, the arrest of the cell cycle at specific checkpoints, and the downregulation of proteins essential for tumor growth and metastasis. frontiersin.org

Photochemical Behavior and Related Mechanistic Aspects

Coumarin derivatives, including this compound, exhibit interesting photochemical properties. Upon exposure to light, they can undergo photochemical reactions, such as [2+2] cycloadditions, leading to the formation of dimers. researchgate.net

The photochemical behavior is also characterized by their absorption and emission spectra. Studies on certain coumarin derivatives have investigated the quenching of their fluorescence by metal ions. ekb.eg The results often point to a dynamic quenching mechanism that is diffusion-controlled. ekb.eg Furthermore, research into the homodimerization of 3-acetylcoumarin derivatives under ultrasound irradiation has provided mechanistic insights through theoretical DFT calculations. mdpi.com These studies have shown that the presence and position of substituents on the coumarin ring can significantly influence the stability of the radical intermediates formed during the reaction. mdpi.com

Computational Chemistry and Molecular Modeling Applications in 3 Acetyl 6 Chloro 2h Chromen 2 One Research

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations, which are fundamental to understanding the electronic behavior and spectroscopic characteristics of a molecule, appear to be largely unpublished for 3-acetyl-6-chloro-2H-chromen-2-one.

Prediction of Spectroscopic Properties and Excited States (e.g., TD-DFT)

Similarly, there are no available Time-Dependent Density Functional Theory (TD-DFT) studies dedicated to predicting the spectroscopic properties and excited states of this compound. While experimental data such as ¹H-NMR has been recorded, a theoretical prediction and detailed analysis of its electronic transitions and UV-Vis absorption spectrum via TD-DFT are not present in the current body of scientific work.

Molecular Docking Simulations: A Focus on Derivatives

Molecular docking is a powerful computational tool used to predict how a molecule binds to a protein. For this compound, these simulations have been applied to its derivatives rather than to the compound in its original form.

Prediction of Ligand-Protein Binding Modes and Interactions

Research literature indicates that this compound is a starting material for creating other compounds which are then subjected to molecular docking simulations. For instance, its thiosemicarbazone derivatives have been synthesized and then docked into the active sites of various enzymes to predict their binding modes and interactions. However, direct molecular docking studies of this compound with any specific protein target have not been reported.

Affinity Scoring and Ranking of Synthesized or Virtual Derivatives

In line with the focus on its derivatives, studies that include affinity scoring and ranking are centered on the molecules synthesized from this compound. These investigations aim to compare the binding affinities of a series of newly created compounds to identify the most promising candidates for further development. There is no available research that scores or ranks this compound itself or virtual derivatives based on its core structure.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations, which provide insights into the movement and conformational flexibility of molecules and their complexes over time, have not been specifically reported for this compound. While the crystal structure of the compound has been determined, showing a planar coumarin (B35378) system with the acetyl group at a slight dihedral angle, its dynamic behavior, conformational landscape in solution, and the stability of its potential binding to a biological target remain uninvestigated through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of untested compounds and guide the design of more potent molecules.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the broader class of coumarin derivatives, particularly halogenated coumarins, has been the subject of numerous QSAR studies. The principles and findings from these studies are directly applicable to understanding the potential therapeutic applications of this compound.

For instance, a recent study focused on the 3D-QSAR analysis of halogenated coumarin-3-hydrazide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors with antifungal properties. nih.govacs.orgacs.org This research is particularly relevant due to the halogen (chloro) substitution in this compound. The study constructed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models to correlate the structural features of the coumarins with their antifungal activity against various plant fungi. acs.org The resulting models, which demonstrated good predictive power, highlighted the importance of steric and electrostatic fields in determining the biological activity. acs.org

Another pertinent investigation involved the synthesis and QSAR modeling of novel 6-bromo-coumarin derivatives for their potential anticancer activity. mdpi.com Given the close structural similarity between 6-bromo and 6-chloro analogs, the findings from this study offer valuable insights. The QSAR model developed in this research, which showed a high predictive power (r² = 0.92), was used to identify compounds with potential anticancer activities. mdpi.com This underscores the utility of QSAR in pinpointing promising candidates for further experimental evaluation.

A study on 4-substituted coumarins as tubulin polymerization inhibitors also employed QSAR to elucidate the structural requirements for anticancer activity. nih.govtbzmed.ac.ir Using a genetic algorithm (GA) combined with multiple linear regression (MLR), the researchers developed models with good predictive ability. nih.govtbzmed.ac.ir These models can be instrumental in designing new anticancer agents based on the coumarin scaffold. nih.govtbzmed.ac.ir

The table below summarizes the findings from a representative QSAR study on coumarin derivatives, illustrating the types of molecular descriptors and statistical parameters typically involved.

| Model | Descriptors | r² | q² (LOO) | Predictive Ability |

| Linear QSAR Model (3 Descriptors) | - Topological Polar Surface Area - Molecular Volume - Aromatic Atom Count | 0.670 | 0.483 | Good |

| Linear QSAR Model (4 Descriptors) | - Topological Polar Surface Area - Molecular Volume - Aromatic Atom Count - Hydrogen Bond Donors | 0.692 | 0.530 | Good |

| Data adapted from a QSAR study on 4-substituted coumarins as tubulin polymerization inhibitors. nih.gov |

These examples collectively demonstrate that the QSAR approach is a well-established and valuable tool for predicting the biological activities of coumarin derivatives. By applying similar methodologies to this compound and its analogs, researchers can effectively forecast their potential as therapeutic agents and rationally design new compounds with improved activity profiles.

In Silico Screening and Virtual Library Design for Novel Lead Compounds

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This approach significantly accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested in the laboratory. Virtual library design involves the creation of a focused collection of virtual compounds based on a specific chemical scaffold, such as that of this compound, for subsequent in silico screening.

The coumarin scaffold, being a "privileged structure" in medicinal chemistry, has been extensively used in the design of virtual libraries for screening against various therapeutic targets. While large-scale screening efforts may not have exclusively focused on this compound, its synthesis as part of a broader library of coumarin derivatives for biological screening has been reported. hec.gov.pk This indicates its inclusion in discovery pipelines aimed at identifying novel bioactive agents.

The process of virtual screening typically involves several stages. Initially, a large database of compounds is docked into the active site of the target protein. This is often done using high-throughput virtual screening (HTVS) to quickly filter the initial library. The most promising candidates are then subjected to more rigorous docking protocols, such as standard precision (SP) and extra precision (XP) docking, to refine the binding poses and scores.

For example, a study on the discovery of new coumarin-based leads with potential anticancer and CDK4 inhibition effects utilized both 2D and 3D QSAR along with molecular dynamics to screen for active compounds. mdpi.com Another research effort synthesized a library of structurally related coumarins and evaluated their antiproliferative activity, demonstrating the practical application of library synthesis in lead discovery. nih.gov

The table below provides an illustrative example of the results from a virtual screening campaign targeting a specific enzyme, showcasing the progressive filtering of a compound library.

| Screening Stage | Number of Compounds Screened | Number of Hits |

| High-Throughput Virtual Screening (HTVS) | 1,000,000 | 100,000 |

| Standard Precision (SP) Docking | 100,000 | 10,000 |

| Extra Precision (XP) Docking | 10,000 | 1,000 |

| Visual Inspection and Further Filtering | 1,000 | 100 |

| This table represents a hypothetical virtual screening workflow. |

By leveraging the known structure of this compound, which has been determined by X-ray crystallography, researchers can design virtual libraries of its derivatives. researchgate.net These libraries can be created by systematically modifying the core structure, for example, by introducing different substituents at various positions of the coumarin ring. These virtual libraries can then be screened against a panel of biological targets to identify potential lead compounds for a range of diseases. This in silico approach allows for the rapid exploration of the chemical space around the this compound scaffold, maximizing the chances of discovering novel and potent therapeutic agents.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced 3-Acetyl-6-chloro-2H-chromen-2-one Derivatives with Optimized Bioactivity

The foundational structure of this compound is ripe for chemical modification to enhance its biological activity and selectivity. The acetyl group at the C-3 position serves as a versatile chemical handle for synthesizing a diverse library of derivatives. Drawing inspiration from synthetic strategies applied to analogous compounds like 3-acetyl-6-bromo-2H-chromen-2-one, future efforts can focus on creating novel heterocyclic hybrids. nih.govresearchgate.net

Research has shown that the reaction of 3-acetyl-coumarins with reagents such as N,N-dimethylformamide-dimethylacetal, hydrazonoyl chlorides, and various heterocyclic amines can yield potent derivatives. nih.gov By applying these established synthetic pathways, advanced derivatives of this compound can be designed. The goal is to modulate the compound's electronic and steric properties to optimize its interaction with biological targets. For instance, the synthesis of derivatives incorporating pyrazole (B372694), isoxazole, thiazole (B1198619), pyran, and pyridine (B92270) moieties has been successful for the bromo-analogue and has led to compounds with significant antiproliferative activity. nih.govmdpi.com A similar strategic approach for the 6-chloro variant is a logical and promising direction.

Table 1: Potential Derivative Classes via Modification of this compound

| Derivative Class | Potential Synthetic Precursors | Rationale |

| Pyrazolo[1,5-a]pyrimidines | Enaminone intermediate, heterocyclic amines | Proven antiproliferative activity in analogous series nih.govresearchgate.netmdpi.com |

| Thiazoles | Hydrazinecarbothioamide intermediate, hydrazonoyl chlorides | Demonstrated potent cytotoxicity against cancer cell lines nih.govresearchgate.netmdpi.com |

| 1,3,4-Thiadiazoles | Hydrazinecarbodithioate intermediate | Identified as a promising scaffold for antitumor agents nih.govresearchgate.netmdpi.com |

| Pyrazoles / Isoxazoles | Enaminone intermediate, hydrazonoyl/hydroximoyl chlorides | Core heterocyclic structures with diverse biological activities nih.govresearchgate.net |

| Pyridines / Pyrans | Multicomponent reactions with malononitrile, aromatic aldehydes | Known to produce biologically active compounds mdpi.com |

Preclinical Efficacy and Safety Evaluation (e.g., in vivo studies for therapeutic potential)

While in vitro studies provide essential preliminary data on the bioactivity of new compounds, the translation to clinical relevance hinges on successful preclinical evaluation in animal models. Derivatives of the closely related 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated promising in vitro cytotoxicity against human cancer cell lines, including liver carcinoma (HEPG2-1). nih.govresearchgate.netmdpi.com Compounds showing high potency in such assays are prime candidates for advancement into in vivo testing.

Development of Targeted Therapeutic Agents and Lead Optimization Strategies

The process of hit-to-lead optimization is a cornerstone of modern drug discovery. nih.gov Initial screening may identify several active derivatives, but these "hits" often require further refinement to become viable "leads." For derivatives of this compound, lead optimization would involve a systematic investigation of structure-activity relationships (SAR).

By synthesizing and testing a focused library of analogues, researchers can identify the specific chemical features (pharmacophores) responsible for the desired biological effect. For example, studies on bromo-coumarin derivatives revealed that a pyrazolo[1,5-a]pyrimidine (B1248293) moiety was associated with very high antitumor activity, with an IC50 value of 2.70 µM against a liver cancer cell line. nih.govmdpi.com This type of data is invaluable for guiding the rational design of next-generation compounds with improved potency and selectivity. Optimization strategies would also aim to enhance drug-like properties, including metabolic stability, aqueous solubility, and oral bioavailability, while minimizing potential off-target effects. Computational methods, such as molecular docking, can be employed to predict the interactions of these compounds with specific protein targets, further guiding the optimization process. researchgate.net

Exploration of Combination Therapies and Synergistic Effects

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapy can enhance efficacy, overcome mechanisms of drug resistance, and reduce dose-limiting toxicities. A significant future avenue of research for a promising lead compound derived from this compound is the exploration of its potential in combination regimens.

Once a lead candidate with validated single-agent activity is identified, it should be tested in concert with established, standard-of-care chemotherapeutic drugs. In vitro experiments using cancer cell lines can be designed to assess whether the combination results in synergistic, additive, or antagonistic effects on cell proliferation and survival. The data from these studies can be quantitatively analyzed to determine a "combination index," which clarifies the nature of the drug interaction. Positive findings would provide a strong rationale for advancing these combination strategies into preclinical in vivo models to confirm the synergistic therapeutic benefit in a more complex biological setting.

Advanced Analytical Techniques for Compound Characterization and Biological Assessment (e.g., LC-MS Derivatization)

Rigorous characterization of synthesized compounds and their biological fate is essential for drug development. While standard techniques like NMR, IR, and mass spectrometry are used for initial structural confirmation, advanced analytical methods are required for biological assessment. nih.govekb.egscialert.net Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for this purpose, particularly for quantifying parent compounds and their metabolites in complex biological matrices like plasma, urine, and tissue extracts. chemrxiv.org

For certain metabolites that may be highly polar or present at very low concentrations, derivatization can significantly improve their detection by LC-MS. chemrxiv.orgnih.gov This chemical modification process can enhance chromatographic retention on reverse-phase columns and increase ionization efficiency in the mass spectrometer. chemrxiv.org Future pharmacokinetic studies of this compound derivatives will necessitate the development and validation of sensitive and specific LC-MS/MS methods. If metabolic pathways produce polar molecules, the use of derivatizing agents could be crucial for building a complete picture of the compound's metabolic profile, which is a critical component of preclinical safety and efficacy evaluation.

Table 2: Application of Analytical Techniques in Future Research

| Technique | Application | Purpose |

| 1H & 13C NMR, IR Spectroscopy | Structural Elucidation | To confirm the chemical structure and purity of newly synthesized derivatives. nih.govekb.egscialert.net |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | To determine the exact mass and elemental composition of new compounds. |

| LC-MS/MS | Quantitative Bioanalysis | To measure the concentration of the parent drug and its metabolites in biological samples (e.g., plasma, tissue) for pharmacokinetic studies. |

| LC-MS with Chemical Derivatization | Enhanced Metabolite Detection | To improve the retention, separation, and sensitivity of challenging analytes, particularly polar metabolites, enabling a more comprehensive metabolic profile. chemrxiv.orgnih.gov |

| Molecular Docking | Computational Analysis | To predict and model the binding interactions between synthesized compounds and their putative biological targets, guiding lead optimization. researchgate.net |

Q & A

Q. What are the optimized synthetic routes for 3-acetyl-6-chloro-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via solid-phase reactions using malonic acid and phenol derivatives in the presence of catalysts like phosphorous oxychloride and zinc chloride . A high-yield (95%) method employs sulfated tungstate as a heterogeneous catalyst under green conditions, confirmed by <sup>1</sup>H NMR (δ 2.55 ppm for acetyl CH3) and <sup>13</sup>C NMR (194.97 ppm for acetyl C=O) . Key factors affecting yield include catalyst choice, solvent polarity, and reaction temperature.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) reveals distinct signals for the acetyl group (δ 2.55, singlet) and aromatic protons (δ 7.52–8.62) . IR spectroscopy can confirm carbonyl stretching (~1700 cm<sup>-1</sup>).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs or ORTEP-3 resolves bond lengths and angles. For example, the acetyl group’s C=O bond typically measures ~1.21 Å, and the chromen-2-one ring adopts a planar conformation .

Q. What are the preliminary steps to evaluate the biological activity of this compound?

Begin with in vitro assays against cancer cell lines (e.g., HEPG2-1 for liver carcinoma). Structural analogs like 6-bromo-3-acetylcoumarin derivatives have shown antiproliferative activity (IC50 = 2.70–4.90 µM) via pyrazolo-pyrimidine and thiadiazole hybrids . Standardize protocols for cytotoxicity (MTT assay) and compare results with positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound?

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed by SC-XRD. For instance, the crystal structure confirms the acetyl group’s position at C3 and the chloro substituent’s orientation at C6, which directly affects electronic environments observed in NMR . SHELXL refinement (R factor < 0.05) ensures accuracy in bond geometry .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

Graph set analysis (Etter’s formalism) reveals C=O⋯H–O and C–Cl⋯π interactions as key stabilizing forces. The acetyl oxygen often acts as a hydrogen-bond acceptor (e.g., O⋯H–C distances ~2.1 Å), while chloro groups participate in halogen bonding (Cl⋯O/N ≈ 3.2 Å) . These interactions influence melting points (148–150°C) and solubility .

Q. How can computational modeling complement experimental data in predicting reactivity of this compound?

Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites. For example, the C3 acetyl group and C6 chloro substituent direct electrophilic substitution to the C4/C8 positions. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~4.5 eV) correlates with observed reactivity in forming heterocyclic derivatives (e.g., pyrazolo-pyrimidines) .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Parallel synthesis : Use hydrazine carbodithioates or hydroximoyl chlorides to generate libraries (e.g., thiazoles, thiadiazoles) .

- Regioselective functionalization : Protect the acetyl group with trimethylsilyl chloride before introducing substituents at reactive positions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate isomers, confirmed by HPLC (C18 column, 70:30 acetonitrile/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.